(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]
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Overview
Description
(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyrrole derivatives and oxazine precursors can be reacted in the presence of catalysts to form the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound. These methods often focus on minimizing waste and improving reaction efficiency through advanced process control and optimization.
Chemical Reactions Analysis
Types of Reactions
(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound
Scientific Research Applications
Chemistry
In chemistry, (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its role in various organic synthesis pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its unique structure could interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] might be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications, such as polymer synthesis or advanced material production.
Mechanism of Action
The mechanism of action of (4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-oxazine]: Similar in structure but with different ring configurations.
Spiro[indoline-oxazine]: Another spirocyclic compound with distinct biological activities.
Spiro[piperidine-oxazine]: Differing in the nitrogen-containing ring, offering unique reactivity.
Uniqueness
(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] stands out due to its specific ring structure and stereochemistry
Properties
IUPAC Name |
(4S,8aS)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVKCQDDFRFXNZ-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC3(N2C1)CNCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@]3(N2C1)CNCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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